molecular formula C10H13BrN2O2 B8131573 2-(4-Amino-2-bromophenoxy)-N-ethylacetamide

2-(4-Amino-2-bromophenoxy)-N-ethylacetamide

Cat. No.: B8131573
M. Wt: 273.13 g/mol
InChI Key: XRUOIMDLRWJAPC-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromophenoxy)-N-ethylacetamide is an organic compound with the molecular formula C10H13BrN2O2 This compound is characterized by the presence of an amino group, a bromine atom, and an ethylacetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenoxy)-N-ethylacetamide typically involves the reaction of 4-amino-2-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromophenoxy)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxyacetamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-2-bromophenoxy)-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-bromophenoxy)acetamide
  • 2-(4-Amino-2-bromophenoxy)-N-propylacetamide
  • 2-(4-Amino-2-bromophenoxy)-N-isopropylacetamide

Uniqueness

2-(4-Amino-2-bromophenoxy)-N-ethylacetamide is unique due to its specific ethylacetamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(4-amino-2-bromophenoxy)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-13-10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUOIMDLRWJAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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